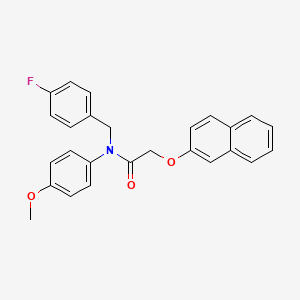

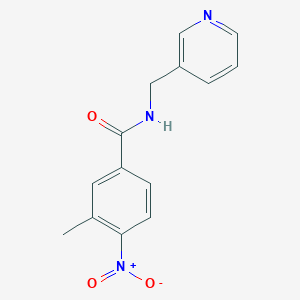

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide, also known as FMe-ANOTA, is a chemical compound used in scientific research for its potential therapeutic properties. It belongs to the class of compounds known as anilides and is a derivative of acetanilide.

Applications De Recherche Scientifique

Radioligands for Peripheral Benzodiazepine Receptors

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide and its analogs have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds, including [18F]FMDAA1106 and [18F]FEDAA1106, are used in positron emission tomography (PET) imaging to study the brain and other organs, providing insights into various physiological and pathological processes (Zhang et al., 2003).

Co-Crystal Formation

Studies have explored the formation of co-crystals and salts with quinoline derivatives having an amide bond, such as N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide. These co-crystals show potential applications in material science and drug formulation, due to their unique structural properties (Karmakar et al., 2009).

Nucleophilic Substitution Studies

Research on N-acetoxy-N-arylacetamides, which are structurally related to this compound, has provided insights into their carcinogenic potential and reactivity. These studies have implications for understanding the biochemical pathways involved in cancer development and the mechanisms of drug action (Scribner et al., 1970).

Hydroxyl Protecting Group in Organic Synthesis

In organic synthesis, related compounds have been used as hydroxyl protecting groups. For example, (2-nitrophenyl)acetyl groups have been employed for the protection of hydroxyl functions in complex organic synthesis processes (Daragics & Fügedi, 2010).

Inhibition of Intramolecular Charge-Transfer in Dye Lasers

N-substituted 1,8-naphthalimide derivatives, which are related to this compound, have been studied for their fluorescence and lasing efficiency. These studies are important for the development of new materials for dye lasers and photonic applications (Martin et al., 1996).

Effect on Glutathione Content and Activity

Related compounds have been studied for their effects on glutathione content and glutathione S-transferase activity, which are important for understanding the biochemical pathways in plants and potentially in developing herbicide antidotes (Gronwald et al., 1987).

Vascular Inflammation Imaging

Compounds like FEDAA1106 have been used in PET imaging to detect vascular inflammation, which is crucial in understanding and diagnosing cardiovascular diseases (Cuhlmann et al., 2014).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO3/c1-30-24-14-11-23(12-15-24)28(17-19-6-9-22(27)10-7-19)26(29)18-31-25-13-8-20-4-2-3-5-21(20)16-25/h2-16H,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGNDNRADBPGEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)